EP4 Receptor Antagonist Potency: 1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile vs. N-Methyl Analog
1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile demonstrates potent antagonist activity at the recombinant human EP4 receptor with an IC50 of 5.60 nM [1]. In stark contrast, its close structural analog, 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile, is significantly less potent, exhibiting an IC50 of 6.65 µM (6,650 nM) against the human FPR2 receptor [2]. While the assays target different receptors, the data underscore the profound impact of the N-ethyl substitution on enhancing binding affinity and functional activity within the pyrrole-2-carbonitrile scaffold.
| Evidence Dimension | Antagonist potency (IC50) at a human G protein-coupled receptor |
|---|---|
| Target Compound Data | IC50 = 5.60 nM (human EP4 receptor) |
| Comparator Or Baseline | 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile: IC50 = 6,650 nM (human FPR2 receptor) |
| Quantified Difference | >1,187-fold difference in potency |
| Conditions | Target Compound: recombinant human EP4 receptor expressed in HEK293 cells, inhibition of PGE2-stimulated cAMP accumulation. Comparator: human FPR2 expressed in rat RBL-2H3 cells. |
Why This Matters
This demonstrates that a simple N-methyl to N-ethyl switch can alter receptor interaction by over three orders of magnitude, making 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile the preferred scaffold for programs targeting high-potency EP4 antagonism.
- [1] BindingDB. BDBM50446847 (CHEMBL3115074). Antagonist activity at recombinant human EP4 receptor expressed in HEK293 cells. IC50: 5.60 nM. View Source
- [2] BindingDB. BDBM50098046 (CHEMBL3590215). Antagonist activity against human FPR2. IC50: 6.65E+3 nM. View Source
